3-Difluoromethyl-2,4-dimethylanisole

描述

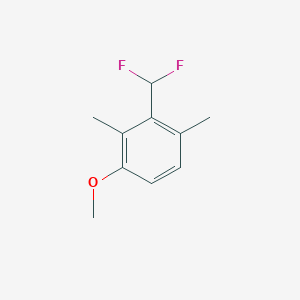

3-Difluoromethyl-2,4-dimethylanisole is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains two methyl groups and a methoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethyl-2,4-dimethylanisole typically involves the introduction of the difluoromethyl group to a pre-existing aromatic structure. One common method is the difluoromethylation of 2,4-dimethylanisole using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph). The reaction is often catalyzed by transition metals like copper or palladium under controlled conditions to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced difluoromethylating reagents and catalysts can streamline the synthesis, making it more cost-effective and environmentally friendly .

化学反应分析

Types of Reactions

3-Difluoromethyl-2,4-dimethylanisole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of 3-difluoromethyl-2,4-dimethylbenzaldehyde or 3-difluoromethyl-2,4-dimethylbenzoic acid.

Reduction: Formation of 3-methyl-2,4-dimethylanisole.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications

3-Difluoromethyl-2,4-dimethylanisole has shown potential as a pharmaceutical agent due to its structural similarity to other biologically active compounds. The difluoromethyl group can enhance the compound's lipophilicity and metabolic stability, which are critical for drug development. Studies indicate that difluoromethylated analogs can act as inhibitors of tyrosine hydroxylase, an enzyme involved in catecholamine synthesis, making them relevant for treating conditions like hypertension and schizophrenia .

Case Study: Tyrosine Hydroxylase Inhibition

Research has demonstrated that compounds with difluoromethyl substitutions can effectively inhibit tyrosine hydroxylase. For instance, the inhibition mechanism involves reducing norepinephrine production, thereby lowering blood pressure . The synthesis of such compounds typically involves bromination of dimethylanisole followed by fluorination processes to introduce the difluoromethyl group.

Catalysis

Palladium-Catalyzed Reactions

The compound has been utilized in palladium-catalyzed reactions, particularly in cross-coupling methodologies. These reactions are essential for forming C–C bonds from C–H bonds in organic synthesis. The presence of the difluoromethyl group enhances the reactivity and selectivity of these reactions .

Case Study: Intermolecular Dehydrogenative Heck Reactions

In a study involving Pd-catalyzed intermolecular dehydrogenative Heck reactions, this compound was used as a substrate. The results indicated that the difluoromethyl substitution facilitated higher yields in C–C bond formation compared to unsubstituted analogs, showcasing its utility in synthetic organic chemistry .

Material Science

Polymer Chemistry

The incorporation of difluoromethyl groups into polymer matrices can significantly alter the physical properties of materials. Research has shown that polymers containing difluoromethylated monomers exhibit enhanced thermal stability and chemical resistance. This property is particularly valuable in the development of coatings and films that require durability under harsh conditions.

Table 1: Comparison of Properties in Difluoromethylated vs. Non-Difluoromethylated Polymers

| Property | Difluoromethylated Polymer | Non-Difluoromethylated Polymer |

|---|---|---|

| Thermal Stability | Higher | Lower |

| Chemical Resistance | Enhanced | Standard |

| Mechanical Strength | Improved | Standard |

Environmental Chemistry

Fluorinated Compounds in Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound can serve as a model compound for studying the behavior and degradation pathways of fluorinated organic pollutants in various ecosystems. Understanding these pathways is crucial for assessing ecological risks associated with fluorinated compounds.

作用机制

The mechanism of action of 3-Difluoromethyl-2,4-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

相似化合物的比较

Similar Compounds

2,4-Dimethylanisole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

3-Trifluoromethyl-2,4-dimethylanisole: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can significantly alter its reactivity and interactions.

3-Methyl-2,4-dimethylanisole: Lacks the fluorine atoms, leading to different physical and chemical characteristics.

Uniqueness

3-Difluoromethyl-2,4-dimethylanisole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated or differently fluorinated analogs .

生物活性

3-Difluoromethyl-2,4-dimethylanisole is an organic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a difluoromethyl group (-CF₂H) attached to a benzene ring that also contains two methyl groups and a methoxy group. The presence of fluorine atoms significantly influences its electronic properties, potentially enhancing its biological activity compared to non-fluorinated analogs.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which may modulate the activity of enzymes, receptors, or other proteins. This compound's unique electronic characteristics may also affect its lipophilicity and permeability, influencing its absorption and distribution in biological systems .

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that certain anisole derivatives possess antimicrobial properties. The difluoromethyl substitution may enhance this activity by improving the compound's interaction with microbial membranes.

- Anticancer Potential : Some studies suggest that difluoromethylated compounds can inhibit cancer cell growth. This effect is likely due to their ability to interfere with cellular signaling pathways or induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Table 1: Comparison of Biological Activities of Fluorinated Anisoles

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 2,4-Dimethylanisole | Low | Moderate | No |

| 3-Trifluoromethyl-2,4-dimethylanisole | High | Moderate | Yes |

Case Studies

-

Anticancer Activity Study :

A recent study explored the anticancer effects of various difluoromethylated anisoles on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway . -

Enzyme Inhibition Research :

Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug-drug interactions .

属性

IUPAC Name |

3-(difluoromethyl)-1-methoxy-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEJHICZQIVJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。